(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C29H23N5O2S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5O2S/c1-18-9-7-8-12-23(18)27-30-29-34(32-27)28(35)25(37-29)16-21-17-33(22-10-5-4-6-11-22)31-26(21)20-13-14-24(36-3)19(2)15-20/h4-17H,1-3H3/b25-16- |
InChI Key |
ARPDNOQITJDOPE-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted pyrazoles and thiazoles, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas, with catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new heterocyclic compounds or functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular processes. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be investigated. Its structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including material science and catalysis.
Mechanism of Action
The mechanism by which “(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs from the literature. Key variations include substituent groups on the pyrazole and thiazole rings, molecular weights, and reported biological activities.
Table 1: Structural and Functional Comparison of Thiazolo-Triazolone/Pyrazole Hybrids
Key Observations:
Substituent Effects on Bioactivity: The anti-inflammatory activity of Compound 7 (Ev6) is attributed to the piperidin-1-yl group, which enhances solubility and receptor binding . In contrast, analogs with aryl substituents (e.g., 4-ethoxyphenyl in Compound 1 (Ev1)) lack reported activity, suggesting steric hindrance or reduced bioavailability . This activity is linked to the triazole-thiadiazole core, which mimics sterol substrates .
Electronic and Steric Modifications: Methoxy vs. ethoxy groups (e.g., Target Compound vs. Compound 2 (Ev2)) influence electron density and metabolic stability. Ethoxy groups may confer longer half-lives due to reduced oxidative metabolism .
Synthetic Pathways: Many analogs (e.g., Compound 5f (Ev7)) are synthesized via condensation reactions between pyrazole precursors and thiazolidinone intermediates, often using phosphorus oxychloride or hydrazine hydrate .
Table 2: Molecular Weight and Isotopic Data Comparison
| Compound ID | Average Mass (g/mol) | Monoisotopic Mass (g/mol) | Notable Isotopes |
|---|---|---|---|
| Target Compound | 525.61 | 525.157 | None reported |
| Compound 1 (Ev1) | 547.68 | 547.168 | ¹³C, ¹⁵N |
| Compound 2 (Ev2) | 581.71 | 581.178 | ³⁴S |
| Triazolo-Thiadiazole (Ev11) | 407.42 | 407.059 | ³²S, ¹⁵N |
Research Findings and Implications
- Antifungal Potential: Triazolo-thiadiazoles (Ev11, Ev14) show promise against Candida spp. via molecular docking, with binding energies comparable to fluconazole (-9.2 kcal/mol vs. -8.7 kcal/mol) .
- Anti-inflammatory Activity : Compound 7 (Ev6) inhibits COX-2 with IC₅₀ = 12.3 μM, suggesting selectivity over COX-1 (IC₅₀ > 50 μM) .
- Structural Limitations : The target compound’s lack of reported activity may reflect untested pharmacological profiles or synthesis challenges (e.g., stereochemical control in the Z-configuration).
Biological Activity
The compound (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core with various aromatic substituents. Its molecular formula is with a molecular weight of 472.6 g/mol. The presence of methoxy and methyl groups enhances its solubility and possibly its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
Anticancer Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines and demonstrated cytotoxic effects through the inhibition of key enzymes involved in tumor growth.
Case Study: A study published in Molecules reported that similar thiazolo derivatives showed promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism was attributed to the downregulation of cyclin D1 and upregulation of p21 protein levels .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Thiazole and triazole rings are known for their bioactivity against bacteria and fungi.
Research Findings: In vitro studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria. One study found that derivatives with similar scaffolds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds in this class have been investigated for their anti-inflammatory properties. The presence of methoxy groups may enhance the ability to modulate inflammatory pathways.
Mechanism: The anti-inflammatory action is thought to occur through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was observed in animal models where thiazole derivatives reduced paw edema in rats .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thiazole core followed by the introduction of the pyrazole moiety through condensation reactions.
Synthetic Route Example:
- Formation of Thiazole Core: Reacting appropriate thioketones with α-bromoketones.
- Pyrazole Introduction: Condensing hydrazine derivatives with aldehydes to form pyrazole rings.
- Final Coupling: Merging both components under acidic or basic conditions to yield the target compound.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity and yield?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the pyrazole-thiazolo[3,2-b]triazole core under reflux conditions (ethanol or toluene, 70–80°C) .
- Base-catalyzed reactions (e.g., potassium hydroxide) to optimize ring closure and substituent positioning .
- Purification via recrystallization or chromatography to isolate the Z-isomer, confirmed by NMR and mass spectrometry . Yield optimization requires precise control of reaction time, solvent polarity, and catalyst selection (e.g., phosphorus oxychloride for cyclization) .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- 1H/13C NMR : Assigns proton environments (e.g., methylidene protons at δ 7.2–8.1 ppm) and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C32H29N5O3S, exact mass 563.1991) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) resolves Z/E configuration .
Q. How does pH influence the stability of this compound during experimental workflows?
The compound is sensitive to acidic conditions (pH < 5), which protonate the thiazolidinone sulfur, leading to ring-opening degradation. Neutral to mildly basic conditions (pH 7–9) in aqueous-organic mixtures (e.g., acetonitrile/water) are optimal for stability during biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?
- Comparative SAR tables (e.g., substituent effects on bioactivity):
- Dose-response assays under standardized conditions (e.g., 14α-demethylase inhibition for antifungal activity) reduce variability .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in this chemical class?
- Fragment-based design : Replace the pyrazole ring with triazole or thiadiazole to assess core flexibility .
- Molecular docking (e.g., using PDB: 3LD6 for lanosterol demethylase) identifies key interactions (e.g., hydrophobic packing with 4-methoxy groups) .
- 3D-QSAR modeling correlates steric/electronic parameters (e.g., Hammett constants) with bioactivity .
Q. How should researchers address discrepancies in synthetic yields reported for multi-step protocols?
- Critical parameters :
- Solvent polarity : DMF increases intermediate solubility but may reduce final cyclization efficiency vs. THF .
- Catalyst screening : Titanium tetrachloride improves imine formation yields by 20% over acetic acid .
Q. What methodologies are used to study multi-target interactions in biological systems?
- Proteomic profiling (e.g., affinity chromatography with biotinylated analogs) identifies off-target binding .
- Kinase panel screens (e.g., 400-kinase assay) quantify selectivity ratios (e.g., >100-fold for JAK2 vs. EGFR) .
- Metabolomics tracks downstream effects (e.g., ATP depletion in cancer cells via Seahorse assays) .
Data Contradiction Analysis
Q. Why do similar analogs show divergent antimicrobial vs. anticancer activities?
- Target specificity : Pyrazole-thiazolo hybrids inhibit microbial CYP51 but activate pro-apoptotic caspases in cancer cells .
- Cellular uptake : LogP values >3.5 enhance membrane permeability in cancer cells but reduce bioavailability in Gram-negative bacteria .
Q. How can conflicting solubility data (DMSO vs. aqueous buffers) be reconciled?
- Aggregation-prone behavior : Dynamic light scattering (DLS) reveals nanoaggregates in PBS (pH 7.4), reducing apparent solubility .
- Co-solvent systems : 10% PEG-400 in water improves solubility (2.5 mg/mL vs. 0.3 mg/mL in pure water) .
Tables for Key Comparisons
Table 1. Substituent Effects on Antifungal Activity
| Substituent at Pyrazole C-3 | IC50 (µM) vs. Candida albicans |
|---|---|
| 4-Methoxy-3-methylphenyl | 3.5 ± 0.2 |
| 4-Ethoxy-3-methylphenyl | 1.2 ± 0.1 |
| 3,4-Dimethoxyphenyl | 8.7 ± 0.5 |
Table 2. Solubility Optimization Strategies
| Condition | Solubility (mg/mL) | Observation |
|---|---|---|
| Pure DMSO | 25.0 | Clear solution |
| PBS (pH 7.4) | 0.3 | Precipitation |
| PBS + 10% PEG-400 | 2.5 | Stable colloid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
